![molecular formula C8H7F3O B6217330 [4-(difluoromethyl)-3-fluorophenyl]methanol CAS No. 1783952-12-4](/img/no-structure.png)
[4-(difluoromethyl)-3-fluorophenyl]methanol
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Overview
Description
“[4-(difluoromethyl)-3-fluorophenyl]methanol” is a chemical compound with the CAS Number: 444915-77-9 . It has a molecular weight of 158.15 and is also known as DF3FM. It is a molecule that has garnered attention due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “[4-(difluoromethyl)-3-fluorophenyl]methanol” is represented by the Inchi Code: 1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 . The InChI key is YDYFWZBWPUDNAQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving difluoromethyl compounds have seen significant advancements. Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis
“[4-(difluoromethyl)-3-fluorophenyl]methanol” is a liquid at room temperature .Scientific Research Applications
- The difluoromethyl group in this compound influences its reactivity and lipophilicity, making it a valuable building block for designing tailored derivatives .
- Molecular docking studies reveal that 4-difluoromethyl pyrazole derivatives interact with COX-2, an enzyme involved in inflammation .
Medicinal Chemistry:
Cyclooxygenase-2 (COX-2) Inhibition:
Fluorinated Organic Synthesis:
Life Science Applications:
Future Directions
The field of difluoromethylation has seen numerous advances that have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Mechanism of Action
Target of Action
Similar compounds such as acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers have shown antifungal properties . Another related compound, 4-difluoromethyl pyrazole derivatives, has been studied as a cyclooxygenase-2 inhibitor .
Mode of Action
For instance, certain acetophenone derivatives can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
For example, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .
Result of Action
For instance, certain acetophenone derivatives have exhibited inhibitory effects against fungi .
Action Environment
The action of [4-(difluoromethyl)-3-fluorophenyl]methanol can be influenced by the environment. For example, the reaction outcomes of a similar compound, 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones, are restricted by the reaction environment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(difluoromethyl)-3-fluorophenyl]methanol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "difluoromethyl bromide", "magnesium", "ethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Preparation of 4-(difluoromethyl)benzaldehyde by reacting 4-fluorobenzaldehyde with difluoromethyl bromide in the presence of magnesium and ethyl ether.", "Step 2: Conversion of 4-(difluoromethyl)benzaldehyde to 4-(difluoromethyl)-3-fluorophenyl) methanol by reducing the aldehyde group using sodium borohydride in methanol.", "Step 3: Purification of the product by recrystallization from a suitable solvent." ] } | |
CAS RN |
1783952-12-4 |
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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